molecular formula C4H8IN3 B176291 1,4-Dimethyl-1,2,4-triazolium Iodide CAS No. 120317-69-3

1,4-Dimethyl-1,2,4-triazolium Iodide

Cat. No. B176291
CAS RN: 120317-69-3
M. Wt: 225.03 g/mol
InChI Key: IMFBMMNQDMTHGG-UHFFFAOYSA-M
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Description

1,4-Dimethyl-1,2,4-triazolium Iodide is a solid crystal, usually seen as a white to yellowish-white crystalline powder . It is stable at room temperature, not easily soluble in water, but has a higher solubility in organic solvents . It has a certain degree of ionization and can form stable salts under appropriate conditions . It is mainly used as a reagent in chemical synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C4H8IN3 . The molecular weight is 225.03 g/mol . The InChI string is InChI=1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1 and the SMILES string is CN1C=N+C.[I-] .


Chemical Reactions Analysis

This compound is used as a catalyst for several reactions. These include Oxidative Michael addition reactions, Oxidative amidation or azidation, and Asymmetric acylation .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is light sensitive and moisture sensitive . The melting point is between 120-125 °C . It has a topological polar surface area of 21.7 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

1,4-Dimethyl-1,2,4-triazolium iodide has been synthesized and structurally analyzed in various studies. For example, Xue, Gao, Twamley, and Shreeve (2005) synthesized new energetic salts, including derivatives of 1,4-dimethyl-1,2,4-triazolium, and analyzed their structures using single-crystal X-ray analysis (Xue et al., 2005). Another study by Belletire, Bills, and Shackelford (2008) described a practical methylation procedure for 1,2,4-triazole, leading to derivatives like this compound (Belletire et al., 2008).

Applications in Energetic Materials

The compound has been explored for its potential in energetic materials. Xue, Twamley, and Shreeve (2004) synthesized quaternary 1-alkyl-3-perfluoroalkyl-4,5-dimethyl-1,2,4-triazolium iodides, providing a range of new quaternary salts with potential applications in energetic materials (Xue et al., 2004).

Ionic Liquid and Electrochemical Applications

This compound has also found applications in the field of ionic liquids and electrochemistry. Zhang et al. (2017) explored the synthesis and electrochemical behaviors of polytriazolium poly(ionic liquid) bearing triiodide anions (Zhang et al., 2017). Pulst et al. (2018) examined the ion transport properties of 1,3-dimethyl-1,2,3-triazolium salts, highlighting their potential as electrolytes in electrochemical devices (Pulst et al., 2018).

Mechanism of Action

Target of Action

1,4-Dimethyl-1,2,4-triazolium Iodide is primarily used as a reagent in chemical synthesis . It serves as a strong base ionic liquid catalyst , indicating that its primary targets are the reactants in the chemical reactions it catalyzes.

Mode of Action

This compound interacts with its targets by facilitating various organic synthesis reactions. It is involved in gas phase chlorination reactions, cross etherification reactions, and selective hydrogenation of olefins . The compound’s positive charge allows it to act as a Lewis acid, accepting electron pairs and catalyzing reactions.

Biochemical Pathways

It is known to catalyze oxidative michael addition reactions, oxidative amidation or azidation, and asymmetric acylation . These reactions are crucial in the synthesis of various organic compounds.

Pharmacokinetics

It is known that the compound is a solid crystal at room temperature and is stable under normal conditions .

Result of Action

The result of the action of this compound is the facilitation of various organic synthesis reactions. By acting as a catalyst, it speeds up these reactions without being consumed, enabling the efficient production of desired products .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . A study has analyzed the effect of temperature on the conductance of this compound in binary aqueous solutions of benzylamine and benzamide . This suggests that temperature can affect the compound’s catalytic activity. Furthermore, the compound should be stored under inert gas and away from light and moisture to prevent decomposition .

properties

IUPAC Name

1,4-dimethyl-1,2,4-triazol-4-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFBMMNQDMTHGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C=N1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450929
Record name 1,4-Dimethyl-1,2,4-triazolium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120317-69-3
Record name 1,4-Dimethyl-1,2,4-triazolium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethyl-1,2,4-triazolium Iodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the research offer any insights into the applications or properties of 1,4-dimethyl-1,2,4-triazolium iodide?

A2: Unfortunately, the research provided does not delve into the applications or properties of this compound. The focus remains solely on the efficient synthesis of the precursor molecule, 1-methyl-1,2,4-triazole [, ]. Further research would be needed to explore the potential uses and characteristics of this compound.

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